[(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate
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Overview
Description
[(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate: is a complex organic compound with the molecular formula C14H20O10 and a molecular weight of 348.31 g/mol . This compound is characterized by its multiple acetoxy groups and a hydroxyl group attached to a tetrahydro-pyran ring structure. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3,4,6-triacetoxy-5-hydroxy-tetrahydro-pyran-2-ylmethyl ester typically involves the acetylation of a precursor compound, such as a tetrahydro-pyran derivative. The reaction is carried out using acetic anhydride in the presence of a catalyst like pyridine or sulfuric acid. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of acetylation and prevent over-reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the desired product. The use of automated systems ensures consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of an ester or ketone derivative.
Reduction: The compound can be reduced to remove the acetoxy groups, yielding a simpler tetrahydro-pyran derivative.
Substitution: The acetoxy groups can be substituted with other functional groups such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of esters or ketones.
Reduction: Formation of simpler tetrahydro-pyran derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its multiple functional groups make it a versatile building block in organic synthesis .
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways involving acetylation and deacetylation processes .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of acetic acid 3,4,6-triacetoxy-5-hydroxy-tetrahydro-pyran-2-ylmethyl ester involves its interaction with specific enzymes and receptors in biological systems. The acetoxy groups can be hydrolyzed to release acetic acid, which can then participate in various metabolic pathways. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
- Acetic acid 3,4,5-triacetoxy-tetrahydro-pyran-2-ylmethyl ester
- Acetic acid 3,4,5-triacetoxy-6-benzyloxy-tetrahydro-pyran-2-ylmethyl ester
- Acetic acid 3,4,6-triacetoxy-5-dimethylamino-4H-pyran-2-ylmethyl ester
Uniqueness: [(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate is unique due to the presence of a hydroxyl group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
[(3R,4R,6S)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10?,11?,12-,13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-YTPFDHIKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H](C([C@@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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